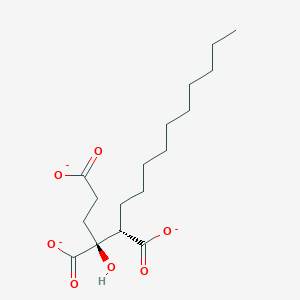
(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate is tricarboxylate anion of (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid. It is a conjugate base of a (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid.
Applications De Recherche Scientifique
Hydrolysis Products and Derivatives
- Hydrolysis of Clavulanic Acid : The study by Finn et al. (1984) identified 1-amino-4-hydroxybutan-2-one as a significant product from the hydrolysis of clavulanic acid in various solutions. This research helps understand the breakdown and transformation of similar compounds (Finn, Harris, Hunt, & Zomaya, 1984).
Chemical Synthesis and Stereochemistry
- Absolute Configuration of Related Compounds : Research by Aratani et al. (1970) on the absolute configuration of cis-2-phenylcyclopropane-carboxylic acid and related compounds offers insights into the stereochemical aspects of molecules similar to (1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate (Aratani, Nakanisi, & Nozaki, 1970).
Biological and Industrial Applications
- Biological Production of Malic Acid : Dai et al. (2018) discuss the biological production of malic acid (2-hydroxybutanedioic acid), a chemical structurally related to the compound . This research highlights the importance of such compounds in various industries, including food and pharmaceuticals (Dai et al., 2018).
Catalytic and Chemical Reactions
- Oxidation of Alkenes : A study by Dong et al. (2012) on the catalytic epoxidation of alkenes provides insights into the reactions of similar chemical structures, which may include the oxidation reactions of compounds like (1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate (Dong et al., 2012).
Synthesis and Derivatization
- Synthesis of Amino Acids and Derivatives : Research on the synthesis of amino acids and their derivatives, as seen in the work of Häusler (1987), provides valuable insights into the synthetic pathways that may be relevant for (1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate (Häusler, 1987).
Isolation of Compounds from Natural Sources
- Compounds from Marine Fungi : Studies like that of Zhang et al. (2009) on the isolation of new compounds from marine sources underscore the potential of discovering and studying structurally similar compounds in natural environments (Zhang et al., 2009).
Propriétés
Formule moléculaire |
C17H27O7-3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate |
InChI |
InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-13(15(20)21)17(24,16(22)23)12-11-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23)/p-3/t13-,17+/m1/s1 |
Clé InChI |
QFOFNCNFUGQWTO-DYVFJYSZSA-K |
SMILES isomérique |
CCCCCCCCCC[C@H](C(=O)[O-])[C@@](CCC(=O)[O-])(C(=O)[O-])O |
SMILES canonique |
CCCCCCCCCCC(C(=O)[O-])C(CCC(=O)[O-])(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



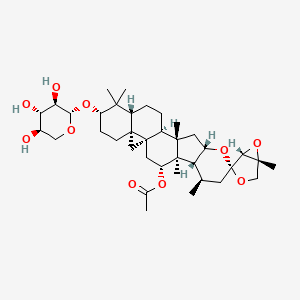

![5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid](/img/structure/B1259021.png)
![[(2E,4E,6E,8E)-9-(3,3-difluoro-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate](/img/structure/B1259022.png)
![propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate](/img/structure/B1259024.png)
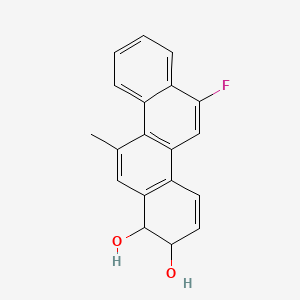
![[(8S,9S,10S,13S,14S)-10-acetyloxy-7,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259026.png)
![2-[(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]pentanedioic acid](/img/structure/B1259027.png)
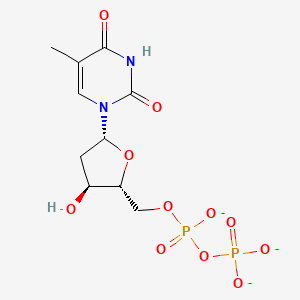
![(6aR,10aR)-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1259029.png)


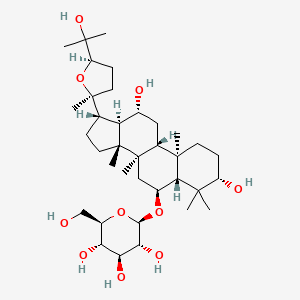
![1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B1259036.png)